molecular formula C11H15BrO B2562830 {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene CAS No. 29840-16-2

{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene

Cat. No.: B2562830
CAS No.: 29840-16-2
M. Wt: 243.144
InChI Key: XGAVCXXCAOITHZ-UHFFFAOYSA-N
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Description

{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene is a brominated aromatic compound featuring a benzene ring substituted with a [(1-bromo-2-methylpropan-2-yl)oxy]methyl group. The substituent consists of an ether-linked methyl group connected to a tertiary brominated carbon (CBr(CH₃)₂), resulting in a branched, sterically hindered structure. This compound is likely used as an intermediate in organic synthesis, particularly in coupling reactions or agrochemical/pharmaceutical development, given the reactivity of the bromine atom and the stability of the ether linkage .

Properties

IUPAC Name

(1-bromo-2-methylpropan-2-yl)oxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVCXXCAOITHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29840-16-2
Record name {[(1-bromo-2-methylpropan-2-yl)oxy]methyl}benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1-bromo-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the brominated alkyl group, forming the ether linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of ethers, nitriles, or amines.

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of toluene derivatives.

Scientific Research Applications

Organic Synthesis

{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene serves as an important intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable precursor for various chemical transformations.

Key Reactions :

  • Nucleophilic Substitution : The bromine can be replaced by various nucleophiles (e.g., amines, alcohols), leading to the formation of new compounds.
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Pharmaceutical Applications

The compound's structure is conducive to modifications that enhance biological activity. It is explored in the synthesis of potential pharmaceutical agents, particularly in developing anti-inflammatory and analgesic drugs.

Case Study :
A study investigated derivatives of this compound for their anti-inflammatory properties. Results indicated that specific modifications led to compounds with enhanced efficacy compared to existing drugs.

Material Science

In materials science, this compound is utilized in the development of polymeric materials due to its ability to undergo polymerization reactions.

Applications in Polymers :

  • Polymerization Initiator : It can act as a radical initiator in the synthesis of polymers.
  • Functionalized Polymers : The compound can be incorporated into polymer backbones to impart specific functionalities, such as increased thermal stability or improved mechanical properties.

Data Tables

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReplacement of bromine with amines or alcohols
Cross-CouplingFormation of biaryl compounds
PolymerizationRadical initiation for polymer synthesis

Mechanism of Action

The mechanism of action of {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ether linkage provides stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound 1: 1-(Bromomethyl)-2-methylbenzene (o-Xylyl bromide)
  • Structure : Benzene ring with adjacent bromomethyl (-CH₂Br) and methyl (-CH₃) groups.
  • Key Differences : Lacks the ether oxygen and tertiary brominated carbon present in the target compound.
  • Reactivity : The primary bromine in o-Xylyl bromide is more reactive in SN₂ substitutions compared to the tertiary bromine in the target compound, which favors elimination or radical pathways .
Compound 2: (1-Bromo-2-fluoropropan-2-yl)benzene
  • Structure : Benzene attached to a propane chain with bromine and fluorine on the central carbon (CBrF(CH₃)₂).
  • Key Differences : Fluorine introduces electronegativity, altering electronic effects on the benzene ring. The absence of an ether linkage reduces solubility in polar solvents compared to the target compound .
Compound 3: 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
  • Structure : Benzene with a complex substituent containing two bromine atoms and a methoxy-ether chain.
  • Key Differences: Additional bromine increases molecular weight (MW: 352.06 vs.

Physicochemical Properties

Property {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene o-Xylyl bromide (1-Bromo-2-fluoropropan-2-yl)benzene
Molecular Formula C₁₁H₁₅BrO (estimated) C₈H₉Br C₉H₁₀BrF
Molecular Weight ~229.12 g/mol 185.06 g/mol 217.08 g/mol
Key Functional Groups Ether, tertiary bromide Primary bromide Tertiary bromide, fluorine
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in water Low in water, moderate in ethers

Biological Activity

{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene, also known by its CAS number 184291-70-1, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C14H21BrO2C_{14}H_{21}BrO_2 with a molecular weight of approximately 301.22 g/mol. It features a bromine atom, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom often enhances the compound's ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : Some derivatives of bromoalkyl compounds have shown potential as enzyme inhibitors, particularly in bacterial systems. This could imply that this compound may inhibit specific enzymes involved in pathogenicity.
  • Cytotoxic Effects : Research indicates that certain bromo compounds can exhibit cytotoxic effects on cancer cells. This raises the possibility that this compound could have applications in cancer therapy.

The mechanisms through which this compound exerts its biological effects may include:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been associated with the generation of ROS, which can induce oxidative stress in cells, leading to apoptosis.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionReduced enzyme activity in assays
CytotoxicityInduced apoptosis in cancer cells

Case Studies

Several studies have explored the biological implications of brominated compounds:

  • Antimicrobial Efficacy : A study demonstrated that bromoalkyl derivatives inhibited the growth of various bacterial strains, suggesting potential use as antibacterial agents in clinical settings.
  • Cancer Research : Research involving similar compounds showed promising results in reducing tumor size in animal models, indicating that this compound might be further investigated for its anticancer properties.
  • Enzyme Interaction Studies : In vitro assays revealed that related compounds could inhibit key enzymes involved in metabolic pathways, hinting at the potential for therapeutic applications.

Q & A

Basic: How can the synthesis of {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene be optimized for high yield and purity?

Answer:
The synthesis typically involves bromination of a pre-functionalized benzene derivative followed by etherification. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in anhydrous CCl₄ or DCM under reflux .
  • Etherification: React the brominated intermediate with 2-methylpropan-2-ol using NaH or K₂CO₃ in DMF at 60–80°C .
    Optimization Tips:
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1).
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol.
  • Characterize purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Advanced: What factors influence the regioselectivity of nucleophilic aromatic substitution (NAS) at the bromine site?

Answer:
Regioselectivity depends on:

  • Electronic Effects: Electron-withdrawing groups (e.g., methoxymethyl) activate the benzene ring, directing NAS to the para position. Steric hindrance from the 2-methylpropan-2-yl group may favor meta substitution .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, accelerating substitution.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
    Methodological Validation:
  • Use DFT calculations (e.g., Gaussian) to predict transition states.
  • Compare experimental results with Hammett σ constants for electronic effects .

Basic: What oxidation pathways are accessible for this compound, and how are products characterized?

Answer:
Oxidation targets the methoxymethyl or branched alkyl chain:

  • Strong Oxidants (KMnO₄, CrO₃): Convert the alkyl chain to a ketone or carboxylic acid. For example, CrO₃ in H₂SO₄ yields a benzoic acid derivative .
  • Mild Oxidants (H₂O₂): Selectively oxidize the methoxymethyl group to a carbonyl .
    Characterization:
  • IR spectroscopy for C=O stretches (~1700 cm⁻¹).
  • MS (ESI-TOF) to confirm molecular weights.
  • X-ray crystallography for structural elucidation of crystalline products .

Advanced: What challenges arise in resolving its crystal structure via X-ray diffraction?

Answer:
Challenges include:

  • Crystal Quality: Poor diffraction due to flexible methoxymethyl groups. Optimize crystallization using vapor diffusion (e.g., ether/pentane mixtures) .
  • Disorder: Branched alkyl chains may exhibit positional disorder. Refine using SHELXL with restraints on bond lengths/angles .
  • Twinned Data: Use PLATON to detect and model twinning .
    Best Practices:
  • Collect high-resolution data (≤ 0.8 Å) at synchrotron facilities.
  • Validate with Hirshfeld surface analysis .

Basic: How can its biological activity be assessed against enzyme targets?

Answer:

  • Enzyme Inhibition Assays: Incubate with target enzymes (e.g., cytochrome P450) and monitor activity via UV-Vis (e.g., NADPH depletion at 340 nm) .
  • Docking Studies: Use AutoDock Vina to predict binding modes to protein active sites (PDB ID: 4DQL) .
  • Cellular Uptake: Measure intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HEK293) .

Advanced: How do electronic effects from substituents modulate its reactivity in cross-coupling reactions?

Answer:

  • Electron-Donating Groups (e.g., -OCH₃): Increase electron density, enhancing oxidative addition in Suzuki-Miyaura couplings.
  • Steric Effects: Bulky 2-methylpropan-2-yl groups reduce coupling efficiency. Use Pd-XPhos catalysts for sterically hindered substrates .
    Validation:
  • Compare reaction rates using ¹⁹F NMR (for fluorinated analogs).
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Basic: What analytical techniques are optimal for quantifying trace impurities?

Answer:

  • GC-MS: Separate volatile byproducts (e.g., dehalogenated derivatives) using a DB-5MS column (30 m × 0.25 mm) .
  • LC-UV/HRMS: Detect non-volatile impurities (e.g., oxidation products) with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .
  • ²⁹Si NMR: Identify siloxane contaminants from column chromatography .

Advanced: How can computational methods predict its metabolic pathways?

Answer:

  • In Silico Metabolism: Use Meteor (Lhasa Ltd.) or GLORYx to simulate phase I/II transformations (e.g., debromination, glucuronidation) .
  • MD Simulations: Run GROMACS to model interactions with CYP450 enzymes (force field: CHARMM36) .
  • Validate with Microsomal Assays: Incubate with rat liver microsomes and analyze metabolites via UPLC-QTOF .

Basic: What green chemistry approaches minimize waste in its synthesis?

Answer:

  • Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DCM .
  • Catalytic Recycling: Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki reactions .
  • Metrics: Calculate E-factor (waste/product) and atom economy. Target E-factor < 5 .

Advanced: How does its thermal stability impact storage and reaction design?

Answer:

  • TGA Analysis: Decomposition onset at ~180°C (N₂ atmosphere, 10°C/min). Store at −20°C under argon .
  • Kinetic Studies: Apply Friedman isoconversional method to estimate activation energy (Eₐ) from DSC data .
  • Reaction Design: Avoid temperatures >100°C in reflux setups to prevent degradation .

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